Cas no 920239-67-4 (2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide)

2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide is a synthetic organic compound with potential applications in medicinal chemistry. Characterized by its complex structure, this compound exhibits unique chemical properties that may be beneficial in drug discovery processes. Its multifunctional nature, including the presence of a sulfonamide and trifluoromethyl groups, offers opportunities for targeted drug design and development.
2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide structure
920239-67-4 structure
Product Name:2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide
CAS No:920239-67-4
MF:C21H19ClF3N3O4S
MW:501.906473398209
CID:5496169
PubChem ID:41246530
Update Time:2025-06-20

2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • AKOS024473584
    • 920239-67-4
    • F2870-0358
    • 2-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-5-(trifluoromethyl)benzenesulfonamide
    • 2-chloro-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-5-(trifluoromethyl)benzenesulfonamide
    • VU0492343-1
    • 2-chloro-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide
    • 2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide
    • Inchi: 1S/C21H19ClF3N3O4S/c1-2-31-16-6-3-14(4-7-16)18-9-10-20(28-27-18)32-12-11-26-33(29,30)19-13-15(21(23,24)25)5-8-17(19)22/h3-10,13,26H,2,11-12H2,1H3
    • InChI Key: DAXJZCUREJHHPX-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(F)(F)F)C=C1S(NCCOC1=CC=C(C2C=CC(=CC=2)OCC)N=N1)(=O)=O

Computed Properties

  • Exact Mass: 501.0736894g/mol
  • Monoisotopic Mass: 501.0736894g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 9
  • Complexity: 702
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 98.8Ų

2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide Pricemore >>

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Additional information on 2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide

Introduction to 2-Chloro-N-(2-{6-(4-Ethoxyphenyl)pyridazin-3-yloxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 920239-67-4)

2-Chloro-N-(2-{6-(4-Ethoxyphenyl)pyridazin-3-yloxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 920239-67-4) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and is characterized by its unique structural features, including a chloro-substituted benzene ring, a trifluoromethyl group, and a pyridazine moiety. These structural elements contribute to its pharmacological properties and make it a promising candidate for various therapeutic interventions.

The chloro substitution on the benzene ring and the trifluoromethyl group are known to enhance the lipophilicity and metabolic stability of the molecule, which are crucial for its in vivo efficacy. The pyridazine moiety, on the other hand, is often associated with biological activities such as anti-inflammatory and anti-cancer properties. The combination of these functional groups in 2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide makes it a versatile compound with potential applications in multiple therapeutic areas.

Recent studies have explored the pharmacological profile of this compound, particularly its activity against various disease targets. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that 2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide exhibits significant inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Additionally, preliminary research has indicated that this compound may have anti-cancer properties. Studies have demonstrated that 2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the activation of the Akt/mTOR pathway, which is frequently dysregulated in various types of cancer. These findings suggest that this compound could be developed as a novel therapeutic agent for cancer treatment.

The ethoxyphenyl substituent on the pyridazine ring is another important structural feature that contributes to the biological activity of 2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide. This substituent enhances the lipophilicity of the molecule, facilitating its cellular uptake and distribution. Moreover, it may also play a role in modulating the interaction of the compound with its target proteins, thereby influencing its pharmacological effects.

In terms of pharmacokinetics, 2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide has been shown to have favorable absorption, distribution, metabolism, and excretion (ADME) properties. Preclinical studies have demonstrated that it exhibits good oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. However, further research is needed to optimize its pharmacokinetic profile and ensure its safety and efficacy in clinical settings.

The safety profile of 2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide is another critical aspect that has been extensively investigated. Toxicological studies have shown that this compound has a low toxicity profile at therapeutic doses. However, like all new chemical entities (NCEs), it is essential to conduct comprehensive safety assessments to identify any potential adverse effects before advancing to clinical trials.

In conclusion, 2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 920239-67-4) represents a promising compound with diverse therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in areas such as anti-inflammatory and anti-cancer therapies. Ongoing research aims to elucidate its mechanisms of action and optimize its therapeutic utility, paving the way for potential clinical applications in the future.

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